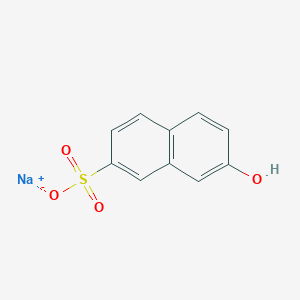

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

135-55-7 |

|---|---|

Molecular Formula |

C10H8NaO4S |

Molecular Weight |

247.22 g/mol |

IUPAC Name |

sodium;7-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6,11H,(H,12,13,14); |

InChI Key |

ORDKAWZEDYAZMM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O.[Na] |

Other CAS No. |

135-55-7 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Mechanism of Action

Biochemical Pathways

Sodium 2-Naphthol-7-sulfonate has been used in the preparation of a fluorescent bis-naphthol derivative of allysine, a key intermediate in the cross-linking of collagen or elastin monomers. This suggests that it may play a role in the biochemical pathways related to tissue remodeling.

Biological Activity

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt (CAS Number: 135-55-7), is an organic compound that belongs to the class of naphthalene sulfonates. This compound is notable for its diverse applications in laboratory settings and its potential biological activities. The following sections detail its chemical properties, biological activities, mechanisms of action, and relevant case studies.

This compound has the following characteristics:

- Molecular Formula : C₁₀H₉NaO₃S

- Molecular Weight : 208.24 g/mol

- IUPAC Name : Sodium 2-naphthol-7-sulfonate

- Physical State : Solid, typically a white to light yellow powder

- Solubility : Soluble in water, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that 2-naphthalenesulfonic acid exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Cytotoxicity and Cancer Research

The cytotoxic effects of 2-naphthalenesulfonic acid have been evaluated in several cancer cell lines. Studies show that it can induce apoptosis in human cancer cells by activating caspase pathways. For instance, a study reported a significant reduction in cell viability in MCF-7 breast cancer cells when treated with this compound .

The primary mechanism through which 2-naphthalenesulfonic acid exerts its biological effects involves the inhibition of specific enzymes and pathways. It has been shown to inhibit thrombin activity, which plays a crucial role in blood coagulation and inflammation processes. This inhibition can lead to reduced thrombus formation and may have implications for treating cardiovascular diseases .

Metabolism and Toxicology

2-Naphthalenesulfonic acid is not a naturally occurring metabolite; rather, it is found in individuals exposed to this compound or its derivatives. Its metabolic pathway primarily involves reduction by gut microflora or enzymatic cleavage within the liver. The predominant metabolites include naphthionic acid and other sulfonated derivatives .

Toxicological Profile

While the compound shows promise in therapeutic applications, its toxicological profile must be considered. In animal studies, it has been observed that high doses can lead to gastrointestinal irritation and potential organ toxicity. The LD50 for acute toxicity in rats is reported to be relatively high, indicating low acute toxicity under controlled conditions .

Case Studies

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt is , with a molecular weight of approximately 246.22 g/mol. The compound features a naphthalene ring substituted with both a sulfonic acid group and a hydroxy group, which enhances its solubility in water and reactivity in various chemical processes.

Dye Precursor

One of the primary applications of this compound is as a precursor for the synthesis of azo dyes. Azo dyes are widely utilized in textiles and pigments due to their vibrant colors and stability. The compound can participate in diazotization reactions, leading to the formation of various azo compounds that exhibit different hues depending on the substituents involved.

Case Study: Azo Dye Synthesis

A study demonstrated the successful use of this compound in synthesizing Direct Red dyes. The reaction conditions were optimized for yield and purity, showcasing its effectiveness as a dye intermediate. The resulting azo dyes exhibited strong color properties suitable for commercial textile applications.

Fluorescent Probes

Research indicates that this compound can serve as a fluorescent probe in biological assays. Its ability to bind with proteins and other biomolecules allows for the visualization of cellular processes under fluorescence microscopy.

Antibacterial Properties

The compound has exhibited antibacterial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry. In vitro studies have shown its potential efficacy against Gram-positive bacteria, suggesting possible applications in developing new antimicrobial agents.

Ecotoxicity Studies

The environmental impact of azo dyes derived from this compound has been evaluated through ecotoxicity studies. These assessments focus on the degradation products of azo compounds and their potential effects on aquatic ecosystems. Research indicates that while some derivatives are toxic, others may degrade into less harmful substances under specific environmental conditions .

Q & A

Basic: What are the established synthetic routes for 7-hydroxy-2-naphthalenesulfonic acid monosodium salt, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via sulfonation of β-naphthol (2-naphthol) using concentrated sulfuric acid under controlled temperatures. Evidence suggests that sulfonation at 100–110°C yields the monosulfonated product, while higher temperatures (e.g., 200–250°C) may lead to disulfonation . Post-synthesis, neutralization with sodium hydroxide generates the monosodium salt. Key factors affecting yield include:

- Temperature control : Excessively high temperatures promote disulfonation side products.

- Reaction time : Prolonged heating (>6 hours) risks over-sulfonation.

- Acid concentration : ≥95% sulfuric acid ensures efficient sulfonation .

Characterization via HPLC (as in ) is critical to confirm purity and monosulfonation.

Basic: What analytical methods are recommended to verify the purity and structure of this compound?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) can separate and quantify unreacted β-naphthol, disulfonated by-products, and residual salts. Mobile phases often use ammonium acetate buffers (pH 8.0) for optimal resolution .

- Spectroscopy : UV-Vis spectra (200–400 nm) show distinct absorbance peaks for naphthol (λ_max ~275 nm) and sulfonated derivatives (λ_max ~305 nm) .

- Elemental analysis : Sodium content should align with the theoretical value (e.g., ~7.5% Na for C₁₀H₇NaO₄S) .

Basic: How can researchers separate monosodium 7-hydroxy-2-naphthalenesulfonate from disulfonated by-products?

Answer:

- Fractional crystallization : Disodium salts (e.g., 2-naphthol-6,8-disulfonate) exhibit lower solubility in ethanol compared to monosulfonates, enabling selective precipitation .

- Ion-exchange chromatography : Strong anion-exchange resins (e.g., Dowex 1X8) can separate mono- and di-sulfonates based on charge density differences .

- pH-controlled extraction : Adjusting solution pH to 6–7 precipitates disulfonates while retaining monosulfonates in solution .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- Aqueous stability : The compound is stable at pH 6–9 but hydrolyzes at pH <4 or >10, regenerating β-naphthol or forming oxidized quinones .

- Thermal stability : Decomposition occurs above 150°C, with sulfonic acid groups detaching to form naphthoquinones .

- Light sensitivity : UV exposure (λ <300 nm) accelerates degradation; storage in amber glass is recommended.

Advanced: What role does this compound play in the synthesis of azo dyes, and how do structural modifications affect dye properties?

Answer:

As a coupling component in azo dye synthesis, the hydroxyl and sulfonate groups enable electrophilic substitution with diazonium salts. Key considerations:

- Positional effects : Sulfonation at the 2-position directs azo coupling to the 1- or 4-position of the naphthalene ring, influencing dye color (λ_max 450–550 nm) .

- Solubility : The sodium sulfonate group enhances water solubility, critical for textile dyeing applications .

- Metal complexation : Transition metals (e.g., Cr³⁺) can coordinate with the hydroxyl group, shifting absorption spectra and improving lightfastness .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., ethanol vs. water) often stem from:

- Hydration state : Anhydrous vs. hydrated forms (e.g., monohydrate) exhibit differing solubility profiles .

- Counterion effects : Potassium salts (e.g., G-salt) are less soluble in ethanol compared to sodium salts .

- Methodology : Shake-flask vs. turbidimetric methods may yield inconsistent results. Standardize protocols using saturated solutions equilibrated for 24 hours at 25°C .

Advanced: What strategies mitigate interference from isomer contamination (e.g., 6-hydroxy-2-naphthalenesulfonate) in spectroscopic analyses?

Answer:

- Derivatization : Methylation of the hydroxyl group (using dimethyl sulfate) followed by FT-IR analysis distinguishes isomers via C-O stretching bands (1260 cm⁻¹ for 7-hydroxy vs. 1240 cm⁻¹ for 6-hydroxy) .

- 2D NMR : COSY and HSQC spectra resolve overlapping signals; the 7-hydroxy derivative shows unique coupling between H-8 and H-6 protons .

- Chromatographic spiking : Add pure 6-hydroxy isomer to the sample and monitor peak separation via HPLC .

Advanced: How does the compound interact with metal ions in environmental or catalytic studies?

Answer:

- Chelation : The hydroxyl and sulfonate groups form stable complexes with Fe³⁺ and Al³⁺, as shown by shifts in UV-Vis spectra (Δλ ~20 nm) .

- Catalytic inhibition : In Fenton-like reactions, the compound scavenges hydroxyl radicals (k = 1.2 × 10⁹ M⁻¹s⁻¹), altering reaction kinetics .

- Environmental persistence : Metal complexes exhibit reduced biodegradability, requiring advanced oxidation (e.g., ozonation) for remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.